4,5-Chrysenedicarboxylate
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Overview
Description
4,5-Chrysenedicarboxylate is a carbopolycyclic compound.
Scientific Research Applications
1. Metal-Organic Frameworks and Gas Storage
4,5-Chrysenedicarboxylate derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). These MOFs, such as those using 1,4-benzenedicarboxylate, have been found effective for gas storage, displaying selective sorption of CO2 over N2 and CH4 due to their unique honeycomb-like structures with cylindrical channels (Henke & Fischer, 2011).
2. Coordination Complexes for Energy Storage
The synthesis of coordination complexes involving 4,5-imidazoledicarboxylate, a derivative of this compound, has shown promising results for energy storage applications. These complexes have been demonstrated as stable intercalation materials for lithium- and sodium-ion batteries, contributing to the development of high-capacity anode materials (Fei, Lin, & Xu, 2017).
3. Photocatalytic Activity
Amino-functionalized metal-organic frameworks, such as those based on Ti-benzenedicarboxylate, have shown significant photocatalytic activity. These frameworks are effective in the environmental remediation applications, like the reduction of Cr(VI) in water under visible light irradiation. The presence of amino groups in the organic linker enhances visible-light absorption, making them efficient for photocatalytic applications (Wang et al., 2015).
4. Electrochemical Applications
The incorporation of MOFs, such as Zn 4 O(1,4-benzenedicarboxylate) 3 (MOF-5), into composite polymer electrolytes has been shown to improve the electrochemical properties of lithium-ion batteries. This application demonstrates the role of this compound derivatives in enhancing ionic conductivity and stability in battery technology (Changfu et al., 2013).
5. Hydrogen Storage
Certain metal-organic frameworks containing 1,4-benzenedicarboxylate (a derivative of this compound) have been identified as effective materials for hydrogen storage. These frameworks can adsorb hydrogen at significant levels, suggesting their potential application in hydrogen storage technologies (Rosi et al., 2003).
Properties
Molecular Formula |
C20H12O4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
chrysene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C20H12O4/c21-19(22)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(23)24)18(14)17(11)15/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
QBOGQZZZDOFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C(=O)O)C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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